4-fluoro-N-(4-morpholinylcarbonothioyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of fluorinated morpholine-containing benzamide derivatives involves reactions between 2-fluoro-4-morpholinobenzeneamine and different substituted benzoyl chloride in the presence of toluene solvent at reflux temperature. This process results in desired products characterized by spectral techniques such as 1H NMR, IR, mass, and elemental analysis, highlighting a rapid, eco-friendly, and cost-effective synthetic route with good to excellent yields (Patharia et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through various spectroscopic methods and, in some cases, crystallography. For example, the crystal structure analysis of a similar compound, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, reveals its existence in a monoclinic P21/c space group, with intermolecular interactions studied through Hirshfeld surface analysis (Ivachtchenko et al., 2019).
Chemical Reactions and Properties
Fluorinated benzamides, including 4-fluoro-N-(4-morpholinylcarbonothioyl)benzamide derivatives, participate in various chemical reactions, illustrating their versatility. For instance, their involvement in rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate showcases their utility in synthesizing fluorinated heterocycles, crucial in pharmaceutical and agrochemical industries (Wu et al., 2017).
properties
IUPAC Name |
4-fluoro-N-(morpholine-4-carbothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c13-10-3-1-9(2-4-10)11(16)14-12(18)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWQWPCILULKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49723913 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4-fluorophenyl)carbonyl]morpholine-4-carbimidothioic acid |
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